![molecular formula C9H11NO2 B1601568 Methyl 2-(6-methylpyridin-2-yl)acetate CAS No. 58532-56-2](/img/structure/B1601568.png)
Methyl 2-(6-methylpyridin-2-yl)acetate
Overview
Description
“Methyl 2-(6-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 2-(6-methylpyridin-2-yl)acetate” can be achieved through various methods. One such method involves the transformation of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxypyridine-2 (1H)-ones in the presence of triethylamine as the catalyst .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(6-methylpyridin-2-yl)acetate” consists of a pyridine ring attached to an acetate group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Scientific Research Applications
Pharmacology: Potential Therapeutic Applications
“Methyl 2-(6-methylpyridin-2-yl)acetate” has been identified as a compound with potential therapeutic applications. It is used in the synthesis of various pharmacologically active molecules. For instance, its structural motif is found in compounds that exhibit antibacterial, antifungal, and anti-inflammatory activities . The compound’s ability to interact with biological systems makes it a valuable scaffold in drug design and discovery.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic chemistry, “Methyl 2-(6-methylpyridin-2-yl)acetate” serves as a precursor for the synthesis of imidazole and pyridine derivatives . These heterocyclic compounds are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.
Material Science: Ligand for Metal Ion Coordination
The pyridine moiety within “Methyl 2-(6-methylpyridin-2-yl)acetate” is extensively used in material science, particularly in metal ion coordination chemistry. It acts as a ligand that can form complexes with various metals, which are essential in catalysis and the development of new materials .
Analytical Chemistry: Standards and Reagents
This compound is also relevant in analytical chemistry, where it is used as a standard or reagent in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties allow for accurate measurement and analysis in complex mixtures .
Biochemistry: Study of Enzyme Interactions
In biochemistry, “Methyl 2-(6-methylpyridin-2-yl)acetate” can be utilized to study enzyme-substrate interactions. Its structural similarity to pyridine-based biomolecules makes it a suitable model compound for probing the active sites of enzymes and understanding their mechanisms of action .
Industrial Uses: Intermediate for Pharmaceutical Production
Industrially, “Methyl 2-(6-methylpyridin-2-yl)acetate” is an intermediate in the production of pharmaceutical drugs. It is involved in the synthesis of compounds like amprolium and picoplatin, which have applications ranging from anticancer treatments to veterinary medicine .
Safety and Hazards
Future Directions
“Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives have potential applications in medicinal chemistry. For instance, a study has reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity . Another study has reported the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction . These studies suggest that “Methyl 2-(6-methylpyridin-2-yl)acetate” and its derivatives could be further explored for their potential medicinal properties.
properties
IUPAC Name |
methyl 2-(6-methylpyridin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(10-7)6-9(11)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIWLIZKJORNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483143 | |
Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-methylpyridin-2-yl)acetate | |
CAS RN |
58532-56-2 | |
Record name | Methyl 2-(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.